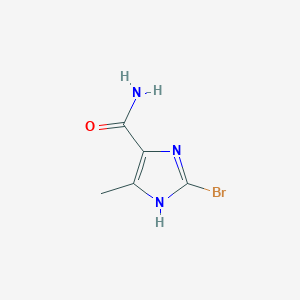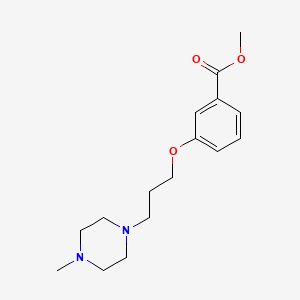
2-Acetoxyhexanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetoxyhexanedioic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of two carboxyl groups and an acetoxy group attached to a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetoxyhexanedioic acid can be achieved through several methods. One common approach involves the acetylation of hexanedioic acid (adipic acid) using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic oxidation of cyclohexene to adipic acid, followed by acetylation. This method is efficient and eco-friendly, utilizing hydrogen peroxide as the oxidant and tungsten-based catalysts in acidic ionic liquids .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Acetoxyhexanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexanedioic acid and acetic acid.
Reduction: Reduction reactions can convert it into hexanediol derivatives.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a tungsten catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride under mild conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Hexanedioic acid and acetic acid.
Reduction: Hexanediol derivatives.
Substitution: Various substituted hexanedioic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Acetoxyhexanedioic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers and other complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a prodrug, where it can be metabolized into active therapeutic agents.
Industry: It is utilized in the production of biodegradable plastics and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-acetoxyhexanedioic acid involves its hydrolysis to hexanedioic acid and acetic acid. The hexanedioic acid can then participate in various metabolic pathways, including the citric acid cycle. The acetoxy group facilitates the compound’s solubility and transport within biological systems, enhancing its bioavailability and effectiveness .
Vergleich Mit ähnlichen Verbindungen
Hexanedioic acid (Adipic acid): A precursor in the synthesis of 2-acetoxyhexanedioic acid, widely used in the production of nylon.
2-Ethylhexanoic acid: Used in the preparation of metal derivatives and as a catalyst in polymerization reactions.
2-Methylhexanoic acid: Similar in structure but with different industrial applications.
Uniqueness: this compound is unique due to its acetoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group enhances its solubility and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C8H12O6 |
|---|---|
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
2-acetyloxyhexanedioic acid |
InChI |
InChI=1S/C8H12O6/c1-5(9)14-6(8(12)13)3-2-4-7(10)11/h6H,2-4H2,1H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
INKAOPBYKXYZOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(CCCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


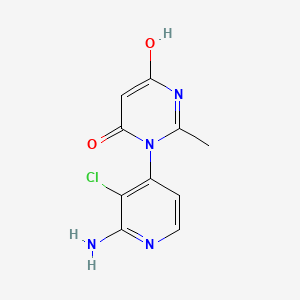


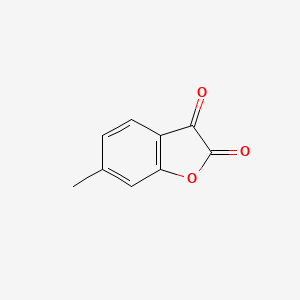



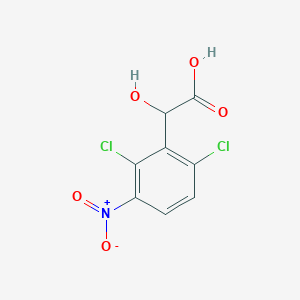
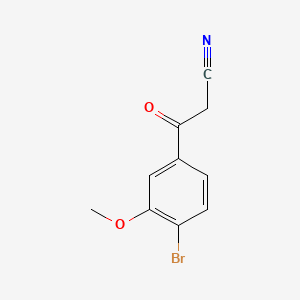
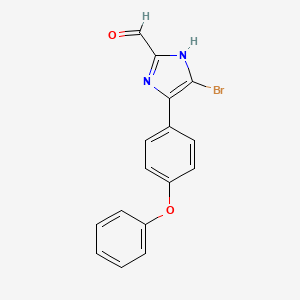
![2-Amino-5-[2-(3-pyridyl)ethyl]-1,3,4-thiadiazole](/img/structure/B15336166.png)
